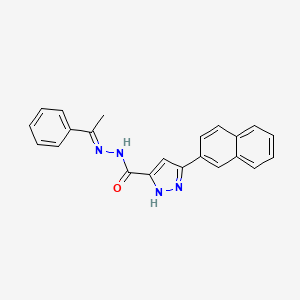
1-(3-Methoxy-2-nitrostyryl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-2-nitrostyryl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring attached to a styryl group substituted with methoxy and nitro groups
Preparation Methods
The synthesis of 1-(3-Methoxy-2-nitrostyryl)pyrrolidine typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with pyrrolidine under basic conditions. The reaction proceeds via a condensation mechanism, forming the styryl linkage between the aromatic ring and the pyrrolidine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Methoxy-2-nitrostyryl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-2-nitrostyryl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-nitrostyryl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-(3-Methoxy-2-nitrostyryl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: Used in the synthesis of bioactive molecules with target selectivity.
Pyrrolizines: Exhibiting diverse biological activities and used in medicinal chemistry
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(E)-2-(3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-6-4-5-11(13(12)15(16)17)7-10-14-8-2-3-9-14/h4-7,10H,2-3,8-9H2,1H3/b10-7+ |
InChI Key |
MVLONDZYHRQJTM-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/N2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985814.png)
![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)
![N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985818.png)


![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11985842.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11985849.png)
![11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985853.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)



